(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate
Overview
Description
Azepines, which “®-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate” is a derivative of, are seven-membered heterocyclic compounds with great pharmacological and therapeutic implications . They are key structural fragments in a wide range of biologically active compounds of natural and synthetic origin .
Molecular Structure Analysis
The molecular structure of azepine derivatives can be analyzed using a variety of techniques, including X-ray diffraction (single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD)), spectroscopic (solid state nuclear magnetic resonance spectroscopy (ssNMR), Fourier-transformed infrared spectroscopy (FT-IR), Raman spectroscopy), and computational (molecular mechanics (MM), Quantum Mechanics (QM), molecular dynamics (MD)) methods .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and X-ray Diffraction Data : The compounds closely related to (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate have been synthesized, demonstrating the feasibility of creating derivatives with potentially varied applications. X-ray diffraction analysis provides insights into the crystalline structures of these derivatives, indicating their potential in various scientific research applications, particularly in material science and molecular engineering (Macías et al., 2011).
Versatile Route to Tetrahydro-1-benzazepines : A versatile synthetic route for creating tetrahydro-1-benzazepines, akin to (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate, is highlighted. This method is efficient for producing compounds with potential therapeutic uses, thus facilitating research in medicinal chemistry and drug design (Guerrero et al., 2019).
Pharmacological Research
Dopamine Receptor Antagonism : Research indicates that compounds structurally similar to (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate act as antagonists of D1 dopamine receptors. This property is of significant interest in neuroscience and pharmacology, as it suggests potential applications in treating neurological disorders (Kuzhikandathil & Oxford, 2002).
Conformational Analysis in Drug Research : The conformational state of similar compounds in water has been determined using residual dipolar coupling data and DFT computations. This research is crucial in drug development, aiding in the understanding of how molecular conformations affect drug efficacy (Trigo-Mourino et al., 2013).
Chemical and Molecular Characterization
- Hydrogen-Bonded Assembly : Studies on benzazepine derivatives, including those structurally related to (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate, reveal intricate hydrogen-bonded assemblies. This research contributes to the understanding of molecular interactions, which is critical in the fields of crystallography and materials science (Guerrero et al., 2014).
properties
IUPAC Name |
(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH.H2O/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;;/h2-3,6,8,13H,4-5,7H2,1H3;1H;1H2/t8-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBENLXSMFWRJRU-JZGIKJSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCC2=C1C=C(C=C2)Cl.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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